7-Aminoheptanamide
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Overview
Description
7-Aminoheptanamide is an organic compound with the molecular formula C7H16N2O. It is a derivative of heptanamide, characterized by the presence of an amino group at the seventh position of the heptanamide chain. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoheptanamide typically involves the reaction of heptanoic acid with ammonia or an amine under controlled conditions. The process can be summarized as follows:
Heptanoic Acid to Heptanamide: Heptanoic acid is first converted to heptanamide through an amidation reaction with ammonia.
Heptanamide to this compound: The heptanamide is then subjected to a substitution reaction where an amino group is introduced at the seventh position.
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as catalytic hydrogenation or enzymatic processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 7-Aminoheptanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for substitution reactions.
Major Products Formed:
Oxidation: Oxoheptanamide derivatives.
Reduction: Aminoheptane derivatives.
Substitution: Various substituted amides depending on the substituent introduced.
Scientific Research Applications
7-Aminoheptanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological processes and as a precursor for biologically active molecules.
Medicine: Research explores its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Aminoheptanamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Heptanamide: The parent compound without the amino group.
7-Aminoheptanoic Acid: Similar structure but with a carboxylic acid group instead of an amide.
7-Aminocaprylamide: A similar compound with a longer carbon chain.
Uniqueness: 7-Aminoheptanamide is unique due to the presence of the amino group at the seventh position, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with its analogs.
Properties
IUPAC Name |
7-aminoheptanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c8-6-4-2-1-3-5-7(9)10/h1-6,8H2,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INHIGTCHLZOFDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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